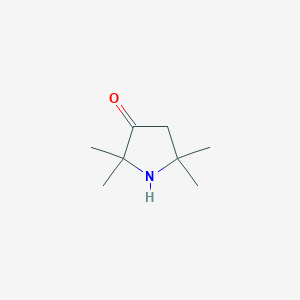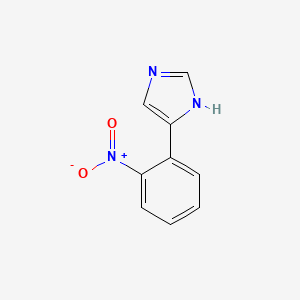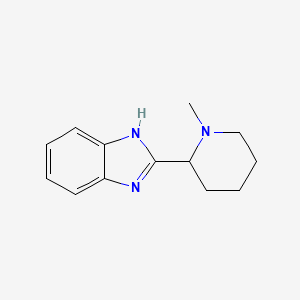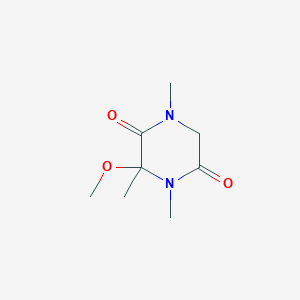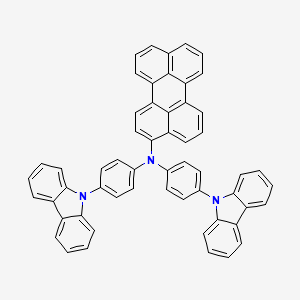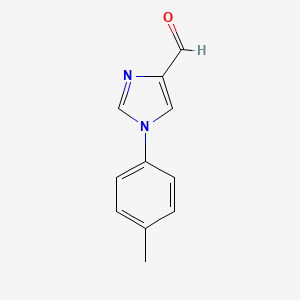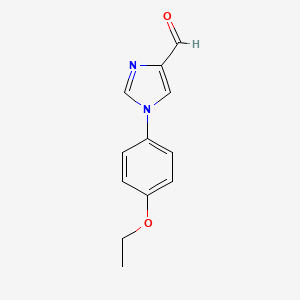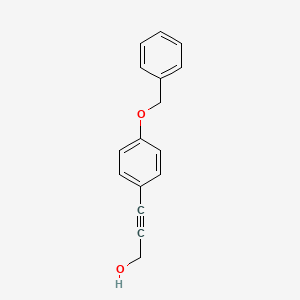
3-(4-Benzyloxyphenyl)-2-propyn-1-ol
Descripción general
Descripción
3-(4-Benzyloxyphenyl)-2-propyn-1-ol is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis and Derivative Formation
3-(4-Benzyloxyphenyl)-2-propyn-1-ol is involved in various synthetic pathways and formation of derivatives. Sasaki et al. (2016) described its use in the preparation of 4-aryl-3-iodo-2H-benzopyrans, which were further converted into 4-phenyl-2H-benzopyran derivatives through palladium-catalyzed coupling reactions and oxidation processes (Sasaki, Miyagi, Moriyama, & Togo, 2016). Picquet et al. (2000) also demonstrated its utility in ruthenium-catalyzed synthesis, leading to the formation of α,β-unsaturated aldehydes (Picquet, Fernández, Bruneau, & Dixneuf, 2000).
2. Photoinduced Reactivity and Polymerization
The compound has been studied for its photoinduced reactivity, particularly in radical polymerizations. Rosspeintner et al. (2009) found that its derivatives act as efficient initiators in two-photon-induced radical polymerizations, a process dependent on the presence of an efficient hydrogen donor (Rosspeintner, Griesser, Pucher, Iskra, Liska, & Gescheidt, 2009).
3. Heterocyclization Reactions
Gabriele et al. (2011) explored the role of this compound in heterocyclization reactions, leading to the formation of benzothiophene derivatives. This study highlighted the versatility of this compound in facilitating diverse synthetic transformations (Gabriele, Mancuso, Lupinacci, Veltri, Salerno, & Carfagna, 2011).
4. Corrosion Inhibition
A study by Chafiq et al. (2020) suggested the use of derivatives of this compound as corrosion inhibitors, focusing on their environmental friendliness and effectiveness in protecting mild steel in acidic solutions (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
5. Structural Studies and Molecular Characterization
The compound's derivatives have been studied for their structural properties. Anderson et al. (1984) compared the crystal structures of various fungicidal azolylmethanes derived from this compound, providing insights into their conformation and intramolecular interactions (Anderson, Branch, Loeffler, Mann, Nowell, & Walker, 1984).
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-phenylmethoxyphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUNRMYEJABVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]acetic acid](/img/structure/B3352874.png)

![1H-pyrrolo[2,1-c][1,4]thiazine](/img/structure/B3352888.png)


